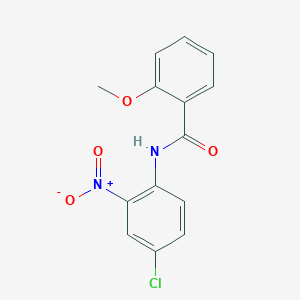![molecular formula C10H18N2O5S B5204674 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate](/img/structure/B5204674.png)
1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various research fields, including biochemistry, pharmacology, and molecular biology. In
Wirkmechanismus
The mechanism of action of 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate involves the binding of the compound to the active site of PTPs. This binding results in the inhibition of PTP activity, which leads to the modulation of cellular processes. The specific mechanism of action of this compound on different PTPs is still being investigated.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate have been studied extensively in various cell lines and animal models. This compound has been found to modulate various signaling pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. The modulation of these pathways has been shown to affect cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate in lab experiments is its high potency as a PTP inhibitor. This compound has been shown to be effective at micromolar concentrations, which makes it useful in various cell-based assays. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the research on 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another direction is the development of more potent and specific PTP inhibitors based on the structure of this compound. Additionally, the exploration of the mechanism of action of this compound on different PTPs can provide insights into the regulation of cellular signaling pathways.
Conclusion
In conclusion, 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate is a promising compound that has potential applications in various scientific research fields. Its unique properties as a PTP inhibitor make it useful in the modulation of cellular processes, and its high potency in cell-based assays makes it a valuable tool for research. Further studies on this compound can provide insights into the regulation of cellular signaling pathways and the development of novel therapeutics.
Synthesemethoden
The synthesis of 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate involves the reaction of N-(tert-butoxycarbonyl)-L-valine with 2-cyanoethyl-N,N-diisopropylchloroacetamide in the presence of triethylamine. The resulting product is then treated with methanesulfonyl chloride to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
The unique properties of 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate make it useful in various scientific research applications. This compound has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in cellular signaling pathways. The inhibition of PTPs by this compound has been shown to modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
[1-(2-cyanoethylamino)-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-10(2,7-13)8(17-18(3,15)16)9(14)12-6-4-5-11/h8,13H,4,6-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBWVBZMMKYIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC#N)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Cyanoethylamino)-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl] methanesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide](/img/structure/B5204592.png)
![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl propylcarbamate](/img/structure/B5204596.png)

![ethyl 5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5204604.png)
![2-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204612.png)
![2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B5204619.png)
![3-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5204631.png)

![N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5204656.png)
![methyl 3-{2-[allyl(phenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5204659.png)
methyl]amine](/img/structure/B5204676.png)
![5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol](/img/structure/B5204682.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B5204684.png)